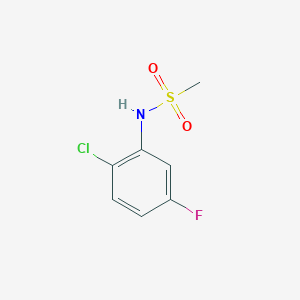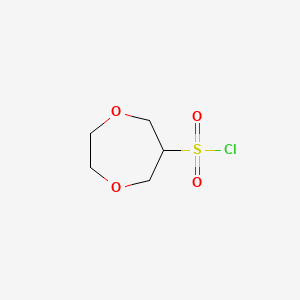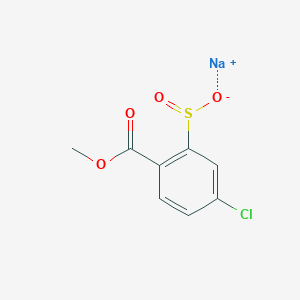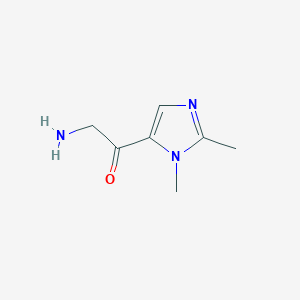![molecular formula C9H17NO B13194913 1-[1-(Aminomethyl)cyclopropyl]-2,2-dimethylpropan-1-one](/img/structure/B13194913.png)
1-[1-(Aminomethyl)cyclopropyl]-2,2-dimethylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(Aminomethyl)cyclopropyl]-2,2-dimethylpropan-1-one is an organic compound with the molecular formula C₉H₁₇NO It is characterized by a cyclopropyl group attached to an aminomethyl moiety, which is further connected to a dimethylpropanone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Aminomethyl)cyclopropyl]-2,2-dimethylpropan-1-one typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method includes the reaction of cyclopropylmethylamine with 2,2-dimethylpropanal under controlled conditions to yield the desired product. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization and quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
1-[1-(Aminomethyl)cyclopropyl]-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of cyclopropyl ketones or carboxylic acids.
Reduction: Formation of cyclopropyl alcohols.
Substitution: Formation of substituted cyclopropyl derivatives.
Applications De Recherche Scientifique
1-[1-(Aminomethyl)cyclopropyl]-2,2-dimethylpropan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new chemical entities.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[1-(Aminomethyl)cyclopropyl]-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. The cyclopropyl group imparts rigidity to the molecule, affecting its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[1-(Aminomethyl)cyclopropyl]-2-methylpropan-1-ol
- 1-[1-(Aminomethyl)cyclopropyl]-2,2-dimethylpropan-1-ol
Uniqueness
1-[1-(Aminomethyl)cyclopropyl]-2,2-dimethylpropan-1-one is unique due to its specific structural arrangement, which combines a cyclopropyl ring with an aminomethyl group and a dimethylpropanone moiety
Propriétés
Formule moléculaire |
C9H17NO |
|---|---|
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
1-[1-(aminomethyl)cyclopropyl]-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C9H17NO/c1-8(2,3)7(11)9(6-10)4-5-9/h4-6,10H2,1-3H3 |
Clé InChI |
KPQKEOFCACOYSK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)C1(CC1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


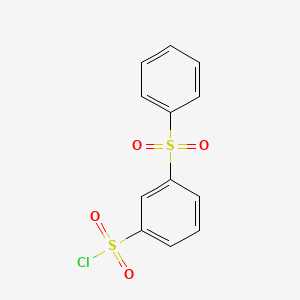
![2-{1-[(Tert-butyldimethylsilyl)oxy]-3,3-dimethylcyclobutyl}acetaldehyde](/img/structure/B13194835.png)
![tert-Butyl N-[5-(4-nitrophenyl)-5-oxopentyl]carbamate](/img/structure/B13194837.png)
![2-Methyl-N-[2-(pyrrolidin-3-YL)ethyl]pentanamide](/img/structure/B13194839.png)
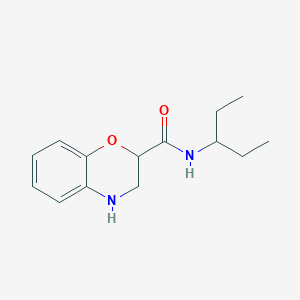
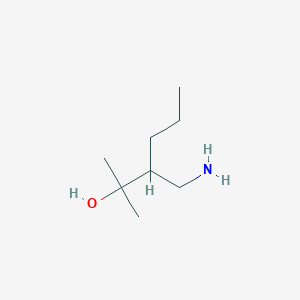
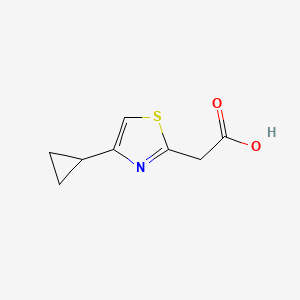
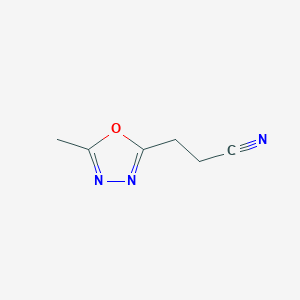
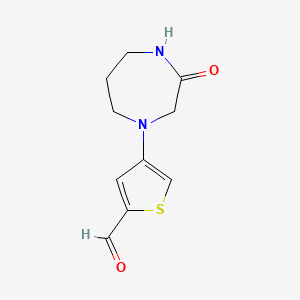
![4-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]piperidine](/img/structure/B13194894.png)
